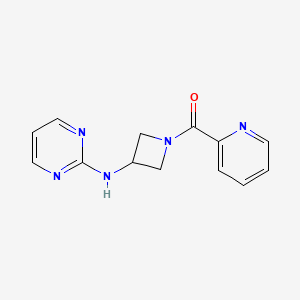

吡啶-2-基(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮

货号 B2387966

CAS 编号:

2034222-54-1

分子量: 255.281

InChI 键: VTCZKZKEBDEBRQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. In one study, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . In another study, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is complex. Its molecular formula is C13H13N5O and it has a molecular weight of 255.281.Chemical Reactions Analysis

The chemical reactions involving Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are diverse. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .科学研究应用

- Pyridylazetidinone derivatives have shown promise as potential drug candidates due to their diverse biological activities. Researchers explore their anti-inflammatory, anticancer, and antimicrobial properties. By modifying the pyridine ring and substituents, scientists aim to optimize drug efficacy and minimize side effects .

- The electronic structure and reactivity of Pyridylazetidinone can be studied using quantum chemical methods. Researchers investigate its molecular orbitals, bond angles, and charge distribution. Computational simulations guide the design of novel derivatives with specific properties .

- Pyridylazetidinone-based compounds serve as building blocks for organic semiconductors. Their π-conjugated systems enable efficient charge transport, making them valuable in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs) .

- Pyridylazetidinone ligands form stable complexes with transition metals. These complexes exhibit unique photophysical properties, making them useful in luminescent materials, sensors, and catalysis. Researchers explore their coordination behavior and reactivity .

- Pyridylazetidinone derivatives can act as selective fluorescent probes for metal ions. Their fluorescence changes upon binding to specific metals, allowing sensitive detection and quantification. Applications include environmental monitoring and trace metal analysis .

- Researchers investigate Pyridylazetidinone analogs as enzyme inhibitors. By targeting specific enzymes involved in diseases, they aim to develop therapeutic agents. These compounds may inhibit proteases, kinases, or other key enzymes .

Medicinal Chemistry and Drug Development

Quantum Chemistry and Computational Modeling

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Environmental Chemistry and Analytical Methods

Bioorganic Chemistry and Enzyme Inhibition

属性

IUPAC Name |

pyridin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c19-12(11-4-1-2-5-14-11)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCZKZKEBDEBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=N2)NC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Spiro[3.4]octane-7-carboxylic acid

2309448-93-7

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol

2248385-23-9

![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2387887.png)

![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)

![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)